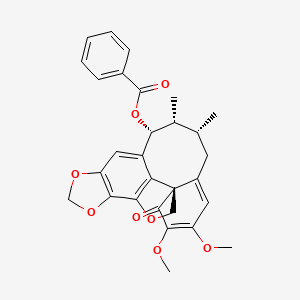

Schiarisanrin C

Description

Properties

Molecular Formula |

C29H28O8 |

|---|---|

Molecular Weight |

504.5 g/mol |

IUPAC Name |

[(1S,12R,13R,14R)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] benzoate |

InChI |

InChI=1S/C29H28O8/c1-15-10-18-11-20(32-3)25(33-4)27(30)29(18)13-34-26-22(29)19(12-21-24(26)36-14-35-21)23(16(15)2)37-28(31)17-8-6-5-7-9-17/h5-9,11-12,15-16,23H,10,13-14H2,1-4H3/t15-,16-,23-,29+/m1/s1 |

InChI Key |

RMKQIKRRIGHWHR-HUEIWROHSA-N |

Isomeric SMILES |

C[C@@H]1CC2=CC(=C(C(=O)[C@@]23COC4=C3C(=CC5=C4OCO5)[C@@H]([C@@H]1C)OC(=O)C6=CC=CC=C6)OC)OC |

Canonical SMILES |

CC1CC2=CC(=C(C(=O)C23COC4=C3C(=CC5=C4OCO5)C(C1C)OC(=O)C6=CC=CC=C6)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

Schisandrin C: A Technical Guide to its Chemical Structure, Biological Activities, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schisandrin C, a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant attention within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the chemical structure of Schisandrin C, alongside a detailed exploration of its anticancer, anti-inflammatory, and antioxidant activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating quantitative data, outlining detailed experimental protocols, and visualizing key signaling pathways.

Chemical Structure and Properties

Schisandrin C is characterized by a dibenzocyclooctadiene skeleton. Its chemical identity is well-established through various spectroscopic and analytical techniques.

Chemical Structure:

Table 1: Chemical and Physical Properties of Schisandrin C

| Property | Value | Reference |

| IUPAC Name | (6R,7S,13aS)-5,6,7,8-tetrahydro-13,14-dimethoxy-6,7-dimethyl-cycloocta[1,2-f:3,4-f']bis[1][2]benzodioxole | [3] |

| Molecular Formula | C₂₂H₂₄O₆ | [3] |

| Molecular Weight | 384.42 g/mol | [2] |

| CAS Number | 61301-33-5 | [3] |

| Appearance | Powder | [2] |

| Purity | >96% (as isolated by HPLC) | [4] |

| Solubility | Soluble in DMSO | [2] |

Biological Activities and Quantitative Data

Schisandrin C exhibits a range of biological activities, with its anticancer, anti-inflammatory, and antioxidant effects being the most extensively studied.

Anticancer Activity

Schisandrin C has demonstrated significant cytotoxic effects against various cancer cell lines, primarily through the induction of cell cycle arrest and apoptosis.[1][5]

Table 2: Cytotoxicity of Schisandrin C against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Incubation Time (h) | Assay Method | Reference |

| U937 | Human Leukemia | Not specified | 48 | MTT | [1] |

| Bel-7402 | Human Hepatocellular Carcinoma | 81.58 ± 1.06 | 48 | MTT | [1] |

| KB-3-1 | Human Nasopharyngeal Carcinoma | 108.00 ± 1.13 | 48 | MTT | [1] |

| Bcap37 | Human Breast Cancer | 136.97 ± 1.53 | 48 | MTT | [1] |

| HCT116 | Human Colorectal Carcinoma | 22.4 | Not specified | Crystal Violet | [4] |

| HTB-26 | Human Breast Cancer | 10 - 50 | Not specified | Crystal Violet | [4] |

| PC-3 | Human Prostate Cancer | 10 - 50 | Not specified | Crystal Violet | [4] |

| HepG2 | Human Hepatocellular Carcinoma | 10 - 50 | Not specified | Crystal Violet | [4] |

Table 3: Apoptosis Induction by Schisandrin C in Bel-7402 Cells

| Concentration (µM) | Percentage of Hypodiploid Cells (Sub-G₀/G₁) | Incubation Time (h) | Reference |

| 50 | 7.21 ± 0.85% | 24 | [1] |

| 75 | 10.32 ± 1.08% | 24 | [1] |

| 100 | 40.61 ± 1.43% | 24 | [1] |

The apoptotic mechanism in U937 cells involves the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL, and the activation of caspase-9 and caspase-3.[1][5]

Anti-inflammatory Activity

Schisandrin C has been shown to possess potent anti-inflammatory properties. In human dental pulp cells (HDPCs) stimulated with lipopolysaccharide (LPS), Schisandrin C inhibited the expression of several pro-inflammatory molecules.[2] In RAW 264.7 macrophages, it was found to reduce nitric oxide (NO) production and the secretion of pro-inflammatory cytokines.[6]

Table 4: Anti-inflammatory Effects of Schisandrin C

| Cell Line | Stimulant | Inhibited Molecules | Signaling Pathway Implicated | Reference |

| HDPCs | LPS | IL-1β, TNF-α, ICAM-1, VCAM-1, MMP-2, MMP-9, NO, ROS, NF-κB translocation | MAPK | [2] |

| RAW 264.7 | LPS | NO, pro-inflammatory cytokines | p38 MAPK, ERK1/2, JNK | [6] |

| THP-1 | P. acnes | Inflammatory cytokines, TLR2 | MAPK, NF-κB | [7] |

Antioxidant Activity

The antioxidant properties of Schisandrin C are attributed to its ability to scavenge reactive oxygen species (ROS) and enhance the expression of antioxidant enzymes.[2]

Table 5: Antioxidant Effects of Schisandrin C

| Cell Line | Effect | Signaling Pathway Implicated | Reference |

| HDPCs | Increased expression of SOD enzymes, HO-1, and PGC-1α | p-Akt, Nrf-2 | [2] |

| C2C12 | Reduced ROS release, increased antioxidant activity, enhanced autophagy and mitochondrial biogenesis | NF-κB, Nrf2 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the investigation of Schisandrin C.

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies on U937 and Bel-7402 cells.[1][9]

-

Cell Seeding: Plate cells in 96-well plates at a density of 4 x 10⁴ cells/well and incubate for 24 hours.[9]

-

Treatment: Treat the cells with various concentrations of Schisandrin C (e.g., 12.5–200 µM) and a vehicle control (DMSO) for 48 hours.[1]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is based on the analysis of Bcl-2 family and caspase proteins in U937 cells.[5][9]

-

Cell Lysis: After treatment with Schisandrin C for 48 hours, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer.[9]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bcl-xL, pro-caspase-3, cleaved caspase-3, pro-caspase-9, cleaved caspase-9, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[9]

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the cell cycle distribution in Schisandrin C-treated cells.[1][11]

-

Cell Fixation: Harvest the treated cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[12]

-

RNase Treatment: Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL). Incubate for 30 minutes at 37°C.[12]

-

Propidium Iodide Staining: Add propidium iodide (PI) to a final concentration of 50 µg/mL and incubate in the dark for 15-30 minutes at room temperature.[12]

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle, as well as the sub-G₀/G₁ population (indicative of apoptosis), using appropriate software.[13]

Nitric Oxide (NO) Production Assay

This protocol is based on the measurement of nitrite in the culture medium of RAW 264.7 cells.[6]

-

Cell Culture and Treatment: Plate RAW 264.7 cells and pre-treat with Schisandrin C for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.

-

Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Assay Procedure: Mix 100 µL of cell culture supernatant with 100 µL of Griess reagent in a 96-well plate.

-

Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow for studying Schisandrin C.

Caption: Schisandrin C-induced apoptosis signaling pathway.

Caption: Schisandrin C's anti-inflammatory mechanism.

Caption: General experimental workflow for Schisandrin C.

Conclusion

Schisandrin C is a promising natural compound with multifaceted biological activities. Its potential as an anticancer, anti-inflammatory, and antioxidant agent is well-supported by scientific evidence. This technical guide provides a foundational resource for researchers to further explore the therapeutic potential of Schisandrin C. The detailed protocols and compiled quantitative data aim to facilitate the design and execution of future studies, ultimately accelerating the translation of this potent natural product into clinical applications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Anti-inflammatory and antioxidant properties of Schisandrin C promote mitochondrial biogenesis in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. texaschildrens.org [texaschildrens.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. db.cngb.org [db.cngb.org]

- 8. Frontiers | An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. Item - Analysis of apoptosis and cell cycle arrest in U937 cells by flow cytometry. - Public Library of Science - Figshare [plos.figshare.com]

- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 13. researchgate.net [researchgate.net]

The Lignan Schisandrin C: A Deep Dive into its Biosynthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Schisandrin C, a dibenzocyclooctadiene lignan isolated from the medicinal plant Schisandra chinensis, has garnered significant attention for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1] Understanding the intricate biosynthetic pathway of this complex molecule is paramount for its potential biotechnological production and the development of novel therapeutics. This guide provides a comprehensive overview of the currently understood biosynthesis of Schisandrin C and related dibenzocyclooctadiene lignans, supported by available quantitative data, detailed experimental protocols, and a visual representation of the metabolic pathway.

The Biosynthetic Pathway: From Phenylalanine to the Dibenzocyclooctadiene Core

The biosynthesis of Schisandrin C, like other lignans, originates from the phenylpropanoid pathway.[2] This fundamental metabolic route in plants converts the amino acid phenylalanine into various phenolic compounds. The pathway to Schisandrin C can be broadly divided into three major stages:

-

Phenylpropanoid Pathway: The initial steps involve the conversion of phenylalanine to monolignols, such as coniferyl alcohol. This part of the pathway is well-established and involves a series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), followed by further reductions.

-

Formation of Dibenzylbutane Lignans: Two molecules of a propenylphenol, such as isoeugenol, undergo oxidative dimerization to form dibenzylbutane lignans. This crucial step is thought to be mediated by laccase-like enzymes (SchLACs). Subsequent hydroxylation and O-methylation reactions, catalyzed by cytochrome P450 monooxygenases (CYP450s) and O-methyltransferases (OMTs) respectively, further modify the dibenzylbutane scaffold. For instance, the enzyme SchCYP719C7 is proposed to hydroxylate dihydroguaiaretic acid, which is then methylated by SchOMT02.[3]

-

Formation of the Dibenzocyclooctadiene Ring: The final and defining step in the biosynthesis of Schisandrin C is the intramolecular C-C phenol coupling of a dibenzylbutane lignan precursor, such as pregomisin, to form the characteristic eight-membered cyclooctadiene ring. This complex cyclization is catalyzed by a specific cytochrome P450 enzyme, SchCYP719G1b.[3] The resulting scaffold can then undergo further modifications to yield the diverse array of dibenzocyclooctadiene lignans found in Schisandra chinensis, including Schisandrin C.

Below is a DOT script representation of the proposed biosynthetic pathway leading to the dibenzocyclooctadiene lignan core.

Proposed biosynthetic pathway of Schisandrin C.

Quantitative Data on Lignan Content and Bioavailability

While comprehensive quantitative data on the kinetics and yields of each enzymatic step in the Schisandrin C pathway are still limited, studies have quantified the lignan content in Schisandra chinensis and the bioavailability of its constituents.

| Compound/Parameter | Plant Part/Matrix | Value | Reference |

| Total Lignan Content | S. chinensis fruit | 1.3 - 2.8% (w/w, dry weight) | [4] |

| Schisandrin C Content | S. chinensis seeds | 1,385.7 µg/g (fresh weight) | [4] |

| S. chinensis flowers | 1,023.5 µg/g (fresh weight) | [4] | |

| S. chinensis leaves | 267.4 µg/g (fresh weight) | [4] | |

| S. chinensis pulp | 10.3 µg/g (fresh weight) | [4] | |

| S. chinensis stems | 1.8 µg/g (fresh weight) | [4] | |

| Oral Bioavailability of Schizandrin | Rat plasma | 15.56 ± 10.47% | [5] |

Experimental Protocols

The elucidation of the Schisandrin C biosynthetic pathway relies on a combination of analytical chemistry, enzymology, and molecular biology techniques. Below are representative protocols for key experimental procedures.

Extraction and Quantification of Lignans from Schisandra chinensis**

This protocol is based on methods described for the analysis of lignans in S. chinensis.[4][6]

a. Sample Preparation and Extraction:

-

Obtain fresh plant material (fruits, seeds, leaves, etc.) of Schisandra chinensis.

-

Freeze-dry the samples and grind them into a fine powder.

-

Accurately weigh approximately 1.0 g of the powdered sample into a centrifuge tube.

-

Add 20 mL of methanol and extract using ultrasonication for 30 minutes at room temperature.

-

Centrifuge the mixture at 10,000 x g for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet two more times.

-

Pool the supernatants and evaporate to dryness under reduced pressure.

-

Re-dissolve the residue in a known volume of methanol (e.g., 5 mL) and filter through a 0.22 µm syringe filter prior to HPLC analysis.

b. HPLC-DAD Analysis:

-

HPLC System: A high-performance liquid chromatography system equipped with a diode array detector (DAD).

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Quantification: Prepare a calibration curve using a certified standard of Schisandrin C. Identify and quantify Schisandrin C in the samples by comparing the retention time and peak area to the standard.

Heterologous Expression and in vitro Enzyme Assay of Biosynthetic Enzymes

This protocol provides a general framework for the functional characterization of enzymes like those identified in the Schisandrin C pathway, based on standard molecular biology and biochemical techniques.[3]

a. Gene Cloning and Expression Vector Construction:

-

Isolate total RNA from the relevant tissues of Schisandra chinensis.

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the coding sequences of the target enzymes (e.g., SchCYP719G1b) by PCR using gene-specific primers.

-

Clone the amplified PCR products into an appropriate expression vector (e.g., a yeast or E. coli expression vector).

b. Heterologous Expression:

-

Transform the expression vector into a suitable host organism (e.g., Saccharomyces cerevisiae for CYP450s, or E. coli for soluble enzymes).

-

Culture the transformed cells under conditions that induce protein expression.

-

For microsomal enzymes like CYP450s, prepare microsomes from the yeast cells by differential centrifugation. For soluble enzymes, prepare a cell-free extract from E. coli.

c. in vitro Enzyme Assay:

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme preparation (microsomes or cell-free extract), the putative substrate (e.g., pregomisin for SchCYP719G1b), and necessary cofactors (e.g., NADPH for CYP450s).

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Reaction Termination and Product Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and vortexing.

-

Centrifuge to separate the phases and collect the organic layer containing the product.

-

Evaporate the organic solvent and re-dissolve the residue in a suitable solvent for analysis.

d. Product Analysis:

-

Analyze the reaction products by LC-MS to identify the formation of the expected product (e.g., Gomisin J).

-

Confirm the identity of the product by comparing its retention time and mass spectrum with an authentic standard.

Conclusion and Future Perspectives

The elucidation of the biosynthetic pathway of Schisandrin C is a significant advancement in the field of natural product biosynthesis. The identification of key enzymes, particularly the cytochrome P450s responsible for the unique dibenzocyclooctadiene ring formation, opens up exciting possibilities for the metabolic engineering of this important medicinal compound.[3][7] Future research should focus on the detailed kinetic characterization of all enzymes in the pathway, the investigation of the regulatory mechanisms governing the biosynthesis, and the reconstruction of the entire pathway in a heterologous host for sustainable production. This knowledge will not only facilitate the supply of Schisandrin C for further pharmacological research and drug development but also provide a deeper understanding of the evolution of chemical diversity in the plant kingdom.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Distribution, biosynthesis and therapeutic potential of lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dibenzocyclooctadiene Lignans in Plant Parts and Fermented Beverages of Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the Molecular Mechanism of Schisandrin C for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Identification, Molecular Cloning, and Functional Characterization of a Coniferyl Alcohol Acyltransferase Involved in the Biosynthesis of Dibenzocyclooctadiene Lignans in Schisandra chinensis [frontiersin.org]

Pharmacological Properties of Schisandra chinensis Extracts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schisandra chinensis, a woody vine native to Northern China and the Russian Far East, has been a cornerstone of traditional medicine for centuries. Its fruit, known as Fructus Schisandrae, is particularly valued for its diverse therapeutic properties. Modern pharmacological research has begun to elucidate the mechanisms underlying these effects, revealing a complex interplay of bioactive compounds, primarily dibenzocyclooctadiene lignans such as schisandrin, schisandrin B, and gomisin A.[1] This technical guide provides a comprehensive overview of the pharmacological properties of Schisandra chinensis extracts, with a focus on their hepatoprotective, neuroprotective, cardioprotective, anti-inflammatory, and endocrine-modulating effects. Detailed experimental protocols, quantitative data from preclinical and clinical studies, and visual representations of key signaling pathways and experimental workflows are presented to support further research and drug development endeavors.

Introduction

Schisandra chinensis has garnered significant attention in the scientific community for its potential therapeutic applications in a range of pathologies. The primary active constituents responsible for its pharmacological activities are lignans, although other compounds like polysaccharides, essential oils, and organic acids also contribute to its effects.[2][3] This guide synthesizes the current understanding of the pharmacological properties of Schisandra chinensis extracts, providing a technical resource for researchers and drug development professionals.

Hepatoprotective Properties

Schisandra chinensis extracts have demonstrated significant hepatoprotective effects in various preclinical models of liver injury.[4][5] These effects are largely attributed to the antioxidant and anti-inflammatory properties of its lignans.

Mechanisms of Action

The hepatoprotective mechanisms of Schisandra chinensis extracts involve the modulation of several key signaling pathways:

-

Nrf2/ARE Signaling Pathway: Schisandra lignans activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant and detoxification enzymes. This leads to an increase in the production of endogenous antioxidants such as glutathione (GSH) and superoxide dismutase (SOD), thereby protecting hepatocytes from oxidative stress.[6]

-

NF-κB Signaling Pathway: The extracts inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation.[7] By suppressing NF-κB, Schisandra lignans reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4][7]

-

MAPK Signaling Pathway: Schisandra extracts can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular stress responses and inflammation.[4]

Quantitative Data on Hepatoprotective Effects

| Model | Compound/Extract | Dosage | Key Findings | Reference |

| CCl4-induced acute liver injury in mice | Schisandra chinensis pollen extract (SCPE) | 10, 20, and 40 g/kg daily for 42 days | Significantly prevented the increase in serum ALT and AST levels; decreased malondialdehyde (MDA) formation and increased SOD and GSH-Px activities in the liver. | [6] |

| Alcohol-induced fatty liver in rats | Schisandra chinensis extract | Not specified | Significantly decreased elevated serum AST and ALT levels. | [8] |

| Chronic alcohol-induced liver injury in mice | Schisandra chinensis lignans (low and high levels) | Not specified | Dose-dependent regulation of hepatic antioxidant status, serum transaminases levels, hyperlipidemia, and hepatic fat deposition. | [5] |

Experimental Protocols

-

Cell Culture and Treatment: RAW 264.7 macrophages are cultured and pre-treated with various concentrations of Schisandra extract or lignans for 1 hour before stimulation with lipopolysaccharide (LPS).[9]

-

Protein Extraction: Cytosolic and nuclear proteins are extracted from the cells using appropriate lysis buffers.[9]

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose membrane. The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of NF-κB p65, IκBα, JNK, ERK, and p38.[9][10]

-

Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an ECL detection system.[9]

Neuroprotective Properties

Schisandra chinensis extracts and their isolated lignans have shown promise in protecting against neuronal damage and cognitive decline in various experimental models.[11][12]

Mechanisms of Action

The neuroprotective effects of Schisandra chinensis are mediated through:

-

Antioxidant Activity: By scavenging reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes, Schisandra lignans protect neurons from oxidative stress-induced apoptosis.[11]

-

Anti-inflammatory Effects: The extracts suppress neuroinflammation by inhibiting the production of pro-inflammatory mediators in microglia.[11]

-

Modulation of Neurotransmitter Systems: Some studies suggest that Schisandra can influence neurotransmitter systems, although more research is needed in this area.[11]

Quantitative Data on Neuroprotective Effects

| Model | Compound/Extract | Concentration | Key Findings | Reference |

| H2O2-induced oxidative damage in PC12 cells | Schisandra chinensis extract | 0.3 mg/ml | Significantly protected against H2O2-induced cytotoxicity. | [13] |

| H2O2-induced neuronal cell death in PC12 cells | 30% ethanol extracts of S. chinensis | 50 µg/mL | Highest survival rate compared to other ethanol concentrations. | [14] |

| Scopolamine-induced cognitive impairment in rats | Mixture of S. chinensis and Ribes fasciculatum extracts | Not specified | Prevented scopolamine-induced cognitive impairment. | [14] |

Experimental Protocols

-

Cell Culture: PC12 cells are cultured in appropriate media.[13]

-

Induction of Oxidative Stress: Cells are treated with a specific concentration of hydrogen peroxide (H2O2) to induce oxidative damage.[13]

-

Treatment: Cells are co-treated with various concentrations of Schisandra chinensis extract.[13]

-

Cell Viability Assay: Cell viability is assessed using the MTT or CCK-8 assay to determine the protective effect of the extract.[13]

-

Intracellular ROS Measurement: The level of intracellular reactive oxygen species (ROS) is measured using a fluorescent probe like DCFH-DA.[13]

Cardioprotective Properties

Preclinical studies have indicated that Schisandra chinensis extracts can protect the heart from various injuries, including ischemia-reperfusion injury.[1][15]

Mechanisms of Action

The cardioprotective effects are primarily linked to:

-

Antioxidant Properties: Schisandra lignans reduce oxidative stress in cardiomyocytes by increasing the activity of antioxidant enzymes like GSH-Px and reducing MDA levels.[1]

-

Anti-apoptotic Effects: The extracts can inhibit apoptosis in myocardial cells.[1]

Quantitative Data on Cardioprotective Effects

| Model | Compound/Extract | Dosage/Concentration | Key Findings | Reference |

| Myocardial ischemia/reperfusion injury in mice (in vivo) | Schisandrin A | 6, 12, and 24 mg/kg | Attenuated myocardial ischemia/reperfusion-induced myocardial apoptosis. | [1] |

| Hypoxia/reoxygenation injury in H9c2 cardiomyocytes (in vitro) | Schisandrin A | 14, 28, and 56 µM | Demonstrated cardioprotective properties. | [1] |

| Isoprenaline-induced myocardial infarction in rats | Schisandra chinensis bee pollen extract (SCBPE) | 600, 1200, or 1800 mg/kg/day for 30 days | Significantly reduced serum AST, LDH, and CK activities; increased myocardial SOD, GSH-Px, and catalase activities. | [16] |

Experimental Protocols

-

Animal Model: Anesthetized rats undergo a surgical procedure to induce myocardial ischemia by ligating the left anterior descending coronary artery for a specific period, followed by reperfusion.

-

Treatment: Rats are pre-treated with Schisandra extract or its components orally for a defined period before the induction of ischemia.[15]

-

Assessment of Cardiac Function: Hemodynamic parameters such as left ventricular systolic pressure and left ventricular end-diastolic pressure are monitored.[1]

-

Biochemical Analysis: Blood and heart tissue samples are collected to measure markers of cardiac injury (e.g., CK-MB, LDH) and oxidative stress (e.g., MDA, SOD).[1]

-

Histopathological Examination: Heart tissue is examined for signs of necrosis and inflammation.[16]

Anti-inflammatory Properties

The anti-inflammatory effects of Schisandra chinensis are well-documented and contribute significantly to its therapeutic potential in various diseases.[2][17][18]

Mechanisms of Action

The primary anti-inflammatory mechanisms include:

-

Inhibition of Pro-inflammatory Mediators: Schisandra lignans suppress the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[17][19][20]

-

Modulation of Inflammatory Signaling Pathways: As mentioned earlier, the inhibition of NF-κB and MAPK signaling pathways is central to its anti-inflammatory activity.[17][20]

Quantitative Data on Anti-inflammatory Effects

| Model | Compound/Extract | Concentration/Dosage | Key Findings | Reference |

| LPS-stimulated RAW 264.7 macrophages | Schisandrae Fructus ethanol extract | 500 µg/mL | Markedly inhibited the production of NO, TNF-α, and IL-1β. | [17] |

| Acetic acid-induced writhing in mice | Schisandra chinensis leaf extracts | Not specified | Significantly inhibited writhing responses. | [18] |

| Carrageenan-induced paw edema in mice | Schisandrin A | Not specified | Significantly inhibited paw edema and infiltration of inflammatory cells. | [2] |

Endocrine and Metabolic Effects

Schisandra chinensis has been traditionally used to support overall vitality and is now being investigated for its effects on the endocrine and metabolic systems.[21][22]

Adrenal Function and Cortisol Regulation

As an adaptogen, Schisandra is believed to help the body resist stress. Some studies suggest it may modulate the hypothalamic-pituitary-adrenal (HPA) axis and regulate cortisol levels, the primary stress hormone.[22] Animal studies have shown that Schisandra extracts can attenuate stress-induced increases in plasma corticosterone (the rodent equivalent of cortisol).[18] In a study on rats under strenuous swimming exercise, Schisandra chinensis administration (2.5 g/kg twice daily for one week) significantly reduced serum cortisol levels.[8]

Effects on Reproductive Hormones

The impact of Schisandra chinensis on reproductive hormones like estrogen and testosterone is an emerging area of research. Some studies suggest a mild phytoestrogenic effect, which could be beneficial in managing menopausal symptoms.[2] However, the evidence is still limited and requires further investigation.[17] Animal research has indicated that schisandra may act as a weak phytoestrogen and could potentially boost testosterone production.[20]

Thyroid Function

There is limited direct scientific evidence linking Schisandra chinensis to thyroid function. However, its traditional use in supporting overall endocrine health and its known hepatoprotective effects suggest a potential indirect benefit, as the liver plays a role in thyroid hormone metabolism.[13][22] One study on rats with hyperthyroid heart disease induced by levothyroxine showed that Schisandra chinensis had a protective effect on the myocardium.[23]

Glucose and Lipid Metabolism

Several studies have demonstrated the beneficial effects of Schisandra chinensis extracts on glucose and lipid metabolism, suggesting its potential in managing hyperglycemia and hyperlipidemia.

Quantitative Data on Metabolic Effects

| Model | Compound/Extract | Dosage/Concentration | Key Findings | Reference |

| Randomized, double-blind, placebo-controlled clinical trial in humans with hyperglycemia | Omija extract and soybean mixture (OSM) | Not specified | Significantly decreased fasting plasma glucose, postprandial glucose, and LDL-cholesterol compared to placebo. | [24] |

| High-sucrose diet-fed rats | Combined extract containing Schisandra chinensis | 2.44% of diet | Significantly decreased plasma and hepatic triglyceride levels. | [10] |

| Type 2 diabetic rats | Schisandra chinensis acidic polysaccharide (SCAP) | 25, 50, or 100 mg/kg for 8 weeks | Significantly lowered fasting blood glucose, elevated fasting insulin, and improved glucose tolerance. Decreased serum IL-1β, IL-6, and TNF-α. |

Experimental Workflows

Extraction and Isolation of Lignans from Schisandra chinensis

Caption: Workflow for the extraction and isolation of lignans.

Analysis of Lignans by HPLC

Caption: Workflow for the quantitative analysis of lignans by HPLC.

Signaling Pathways

NF-κB and MAPK Signaling Pathways in Inflammation

Caption: Inhibition of NF-κB and MAPK pathways by S. chinensis.

Nrf2-ARE Signaling Pathway in Antioxidant Response

Caption: Activation of the Nrf2-ARE pathway by S. chinensis.

Conclusion

Schisandra chinensis extracts, rich in bioactive lignans, exhibit a wide range of pharmacological properties with significant therapeutic potential. Their well-documented hepatoprotective, neuroprotective, cardioprotective, and anti-inflammatory effects are primarily mediated through the modulation of key signaling pathways involved in oxidative stress and inflammation, such as Nrf2, NF-κB, and MAPKs. Furthermore, emerging evidence suggests a role for Schisandra chinensis in regulating endocrine and metabolic functions. The comprehensive data and detailed methodologies presented in this technical guide aim to facilitate further research into the clinical applications of this valuable medicinal plant and the development of novel therapeutics. Rigorous, well-designed clinical trials are warranted to fully elucidate the efficacy and safety of Schisandra chinensis extracts in human health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. rebeccabio.com [rebeccabio.com]

- 3. natural-fertility-info.com [natural-fertility-info.com]

- 4. Adaptogenic Herbs & Hashimoto's - Dr. Izabella Wentz [thyroidpharmacist.com]

- 5. Hepatoprotective effect of Schisandra chinensis (Turcz.) Baill. lignans and its formula with Rubus idaeus on chronic alcohol-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Schisandra chinensis regulates drug metabolizing enzymes and drug transporters via activation of Nrf2-mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of Schisandra chinensis on interleukins, glucose metabolism, and pituitary-adrenal and gonadal axis in rats under strenuous swimming exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory Effects of Schisandra chinensis (Turcz.) Baill Fruit Through the Inactivation of Nuclear Factor-κB and Mitogen-activated Protein Kinases Signaling Pathways in Lipopolysaccharide-stimulated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. cdn.naturaldispensary.com [cdn.naturaldispensary.com]

- 14. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. umawell.fr [umawell.fr]

- 16. benthamdirect.com [benthamdirect.com]

- 17. caringsunshine.com [caringsunshine.com]

- 18. caringsunshine.com [caringsunshine.com]

- 19. An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Schisandra: Benefits, Uses, and Potential Risks [webmd.com]

- 21. Smashing Tissue Extraction of Five Lignans From the Fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. gaiaherbs.com [gaiaherbs.com]

- 23. Evaluation of the Effects of Schisandra chinensis on the Myocardium of Rats with Hyperthyroid Heart Disease by Using Velocity Vector Imaging Combined with the Estimation of p53 Expression and Calmodulin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. caringsunshine.com [caringsunshine.com]

Schisandrin C: A Technical Guide to its In Vitro Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro mechanisms of action of Schisandrin C, a bioactive lignan isolated from the fruit of Schisandra chinensis. The document synthesizes current research findings, focusing on the compound's effects on key cellular signaling pathways. It includes quantitative data, detailed experimental protocols, and visual representations of molecular interactions to support further research and development.

Core Anti-Inflammatory and Antioxidant Mechanisms

Schisandrin C exhibits potent anti-inflammatory and antioxidant properties by modulating several key signaling pathways. These activities have been observed across various in vitro models, including lipopolysaccharide (LPS)-stimulated macrophages and hydrogen peroxide (H₂O₂)-induced oxidative stress models.[1][2][3]

Inhibition of the NF-κB and MAPK Signaling Pathways

A primary mechanism of Schisandrin C's anti-inflammatory effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[3][4] In models of inflammation, Schisandrin C has been shown to suppress the phosphorylation of key MAPK proteins, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[3][4] This upstream inhibition prevents the activation and nuclear translocation of NF-κB, a critical transcription factor for pro-inflammatory gene expression.[5] Consequently, Schisandrin C significantly reduces the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[2][3][6]

Activation of the Nrf2/HO-1 Antioxidant Pathway

Schisandrin C enhances cellular antioxidant defenses by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. It has been shown to promote the nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant enzymes, including superoxide dismutase (SOD) and HO-1.[5] This mechanism contributes to the protective effects of Schisandrin C against oxidative stress-induced cell injury.

Quantitative Data: Anti-Inflammatory & Antioxidant Effects

| Parameter | Cell Line | Treatment | Result | Reference |

| Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | RAW 264.7 Macrophages | LPS + Schisandrin C (1, 10, 100 µM) | Significant reduction in gene expression levels. | [2] |

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS + Schisandrin C | Reduction in NO production. | [4] |

| NLRP3 Inflammasome (NLRP3, Caspase-1) | RAW 264.7 Macrophages | LPS + Schisandrin C | Significant prevention of activation. | [2] |

| Antioxidant Enzymes (Cu/Zn-SOD, Mn-SOD) | C2C12 Cells | H₂O₂ + Schisandrin C | Increased protein levels. | [1] |

| Adhesion Molecules (VCAM-1, ICAM-1) | Human Dental Pulp Cells | LPS + Schisandrin C | Inhibition of expression. | [5] |

| Matrix Metalloproteinases (MMP-2, MMP-9) | Human Dental Pulp Cells | LPS + Schisandrin C | Inhibition of expression. | [5] |

Modulation of Autophagy and Cellular Homeostasis

Schisandrin C plays a role in regulating autophagy, a critical cellular process for degrading and recycling damaged components, through the PI3K/AKT/mTOR pathway.

PI3K/AKT/mTOR Pathway Inhibition

In human umbilical vein endothelial cells (HUVECs) induced with oxidized low-density lipoprotein (ox-LDL), Schisandrin C was found to interfere with the PI3K/AKT/mTOR autophagy pathway.[7][8] It dose-dependently inhibited the phosphorylation of PI3K, Akt, and mTOR.[7] The inhibition of this pathway promotes the induction of autophagy, as evidenced by the increased expression of key autophagy-related proteins.[7]

Quantitative Data: Autophagy Regulation

| Parameter | Cell Line | Treatment | Result | Reference |

| p-PI3K, p-Akt, p-mTOR | HUVECs | ox-LDL + Schisandrin C | Significant, dose-dependent inhibition of phosphorylation. | [7] |

| Beclin1 Protein Expression | HUVECs | ox-LDL + Schisandrin C | Significantly increased expression. | [7] |

| ATG5 Protein Expression | HUVECs | ox-LDL + Schisandrin C | Significantly increased expression. | [7] |

| LC3 II/LC3 I Ratio | HUVECs | ox-LDL + Schisandrin C | Significantly elevated ratio. | [7] |

| P62 Protein Expression | HUVECs | ox-LDL + Schisandrin C | Significantly downregulated in medium and high-dose groups. | [7] |

| LC3 and ATG5 mRNA | HUVECs | ox-LDL + Schisandrin C | Significantly increased expression in medium- and high-dose groups. | [7] |

Induction of Apoptosis in Cancer Cells

Schisandrin C has demonstrated cytotoxic and pro-apoptotic effects in various human cancer cell lines.

Intrinsic Apoptosis Pathway

In human hepatocellular carcinoma (Bel-7402) cells, Schisandrin C induces apoptosis in a dose-dependent manner.[9][10] Morphological changes characteristic of apoptosis, such as condensed and fragmented nuclei, have been observed following treatment.[9][10] Flow cytometry analysis revealed a significant increase in the sub-G0/G1 cell population, indicating DNA fragmentation and the presence of apoptotic bodies.[9][10] Furthermore, in other cell models, Schisandrin C has been shown to suppress cisplatin-induced apoptosis by inhibiting the mitochondrial release of cytochrome c.[11] The modulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins is also a key mechanism.[12][13]

Quantitative Data: Cytotoxicity and Apoptosis

| Parameter | Cell Line | Treatment Duration | Result (IC₅₀) | Reference |

| Cytotoxicity | Bel-7402 (Hepatocellular Carcinoma) | 48 h | 81.58 ± 1.06 µM | [9][10] |

| Cytotoxicity | KB-3-1 (Nasopharyngeal Carcinoma) | 48 h | 108.00 ± 1.13 µM | [9] |

| Cytotoxicity | Bcap37 (Breast Cancer) | 48 h | 136.97 ± 1.53 µM | [9] |

| Apoptotic Cells (Sub-G0/G1 peak) | Bel-7402 | 24 h (100 µM Sch C) | 40.61 ± 1.43% | [9][10] |

Other Identified In Vitro Mechanisms

-

Anti-Fibrosis via TGF-β/PI3K-Akt Pathways: In a model of renal fibrosis using NRK-49F cells, Schisandrin C was shown to inhibit the accumulation of extracellular matrix by regulating the TGF-β and PI3K-Akt signaling pathways. This led to the downregulation of fibrosis markers such as CDH2, α-SMA, COL3A1, and COL1A1.[14]

-

Antiviral Effects via cGAS-STING Pathway: Schisandrin C can enhance the activation of the cGAS-STING pathway, leading to increased production of interferon β (IFN-β) and downstream interferon-stimulated genes. This mechanism contributes to its inhibitory effects on Hepatitis B Virus (HBV) replication in vitro.[15]

Experimental Protocols

This section provides an overview of common methodologies used in the cited in vitro studies of Schisandrin C.

Cell Culture and Treatments

-

Cell Lines:

-

RAW 264.7 (murine macrophages) were used for inflammation studies.[2][4]

-

HUVECs (human umbilical vein endothelial cells) were used for atherosclerosis/autophagy models.[7]

-

Bel-7402 (human hepatocellular carcinoma), KB-3-1 (human nasopharyngeal carcinoma), and Bcap37 (human breast cancer) were used for cytotoxicity and apoptosis assays.[9]

-

YD-38 cells were used to study protection from cisplatin-induced apoptosis.[11]

-

-

General Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.[9]

-

Treatment Paradigm: For protective effect studies, cells are often pre-treated with various concentrations of Schisandrin C for a specified time (e.g., 1 to 12 hours) before the addition of a stimulus like LPS, H₂O₂, or ox-LDL for a further incubation period (e.g., 12 to 24 hours).[11][13]

Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Seeding: Plate cells (e.g., 5 x 10³ cells/well) in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of Schisandrin C (e.g., 12.5–200 µM) for a specified duration (e.g., 48 hours).[9]

-

MTT Addition: Remove the treatment media and add fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., at 100 µg/mL).[11]

-

Incubation: Incubate for 3-4 hours at 37°C to allow for formazan crystal formation.

-

Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well.[11]

-

Measurement: Shake the plates to dissolve the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Western Blot Analysis

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on SDS-PAGE gels.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with specific primary antibodies (e.g., against p-p38, NF-κB, Beclin1, Caspase-1, β-actin) overnight at 4°C.[2][7]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed to quantify protein expression relative to a loading control.

Apoptosis Detection

-

Hoechst 33258 Staining:

-

Grow cells on coverslips and treat with Schisandrin C (e.g., 75 µM for 24 h).[9][10]

-

Fix the cells (e.g., with 4% paraformaldehyde).

-

Stain the cells with Hoechst 33258 solution.

-

Wash and mount the coverslips on slides.

-

Observe nuclear morphology (chromatin condensation and fragmentation) under a fluorescence microscope.[9][10]

-

-

Flow Cytometry (Sub-G0/G1 Analysis):

-

Harvest treated and control cells.

-

Fix the cells in ice-cold 70% ethanol.

-

Wash and resuspend cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the sub-G0/G1 phase represents the apoptotic population.[9][10]

-

Quantitative Real-Time PCR (qPCR)

-

RNA Extraction: Isolate total RNA from treated cells using a suitable kit (e.g., TRIzol reagent).

-

cDNA Synthesis: Synthesize first-strand cDNA from the RNA using a reverse transcription kit.

-

qPCR Reaction: Perform qPCR using SYBR Green master mix and gene-specific primers for target genes (e.g., IL-1β, IL-6, TNFα) and a housekeeping gene (e.g., GAPDH).[2]

-

Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

References

- 1. researchgate.net [researchgate.net]

- 2. Schisandrin C: an active compound from the fruit of Schisandra chinensis in anti-inflammation and anti-oxidation | Cellular and Molecular Biology [cellmolbiol.org]

- 3. sentosacy.com [sentosacy.com]

- 4. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory and antioxidant properties of Schisandrin C promote mitochondrial biogenesis in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Exploring the Molecular Mechanism of Schisandrin C for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. e-nps.or.kr [e-nps.or.kr]

- 12. Protective Effect of Schisandrin on CORT-Induced PC12 Depression Cell Model by Inhibiting Cell Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Schisandrin C enhances cGAS-STING pathway activation and inhibits HBV replication - PubMed [pubmed.ncbi.nlm.nih.gov]

Schisandrin C: A Technical Guide to its Anti-inflammatory and Anti-oxidative Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-inflammatory and anti-oxidative properties of Schisandrin C, a bioactive lignan isolated from the fruit of Schisandra chinensis. This document summarizes key quantitative data, details experimental methodologies, and visualizes the core signaling pathways involved in its mechanism of action.

Core Findings:

Schisandrin C has demonstrated significant potential in mitigating inflammation and oxidative stress through the modulation of key cellular signaling pathways. It effectively reduces the production of pro-inflammatory mediators and enhances the expression of antioxidant enzymes. The primary mechanisms of action involve the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.

Data Presentation

The following tables summarize the quantitative data on the effects of Schisandrin C on various markers of inflammation and oxidative stress.

Table 1: Anti-inflammatory Effects of Schisandrin C

| Cell Line | Inducer | Schisandrin C Concentration | Target Molecule | Effect | Significance | Citation |

| RAW 264.7 Macrophages | LPS | 1, 10, 100 μM | IL-1β, IL-6, TNF-α | Significant reduction in gene expression | p < 0.05 | [1] |

| RAW 264.7 Macrophages | LPS | Not specified | NO, PGE2, iNOS, COX-2 | Inhibition of production and expression | Not specified | |

| THP-1 Human Monocytes | P. acnes | 5, 10, 20 μM | Inflammatory Cytokines | Inhibition of release (effective at 5 μM) | Not specified | |

| Human Dental Pulp Cells | LPS | Not specified | IL-1β, TNF-α, ICAM-1, VCAM-1, MMP-2, MMP-9, NO | Inhibition of inflammatory molecules | p < 0.05 | [2] |

Table 2: Anti-oxidative Effects of Schisandrin C

| Cell Line/Model | Inducer | Schisandrin C Concentration | Target Molecule/Process | Effect | Significance | Citation |

| Human Dental Pulp Cells | LPS | Not specified | ROS Formation | Inhibition | p < 0.05 | [2] |

| Human Dental Pulp Cells | Not specified | Not specified | Superoxide Dismutase (SOD), Heme oxygenase-1 (HO-1) | Increased expression | p < 0.05 | [2] |

| Ang II-challenged Vascular Endothelium | Angiotensin II | Not specified | Oxidative Stress | Amelioration | Not specified | |

| C2C12 Skeletal Muscle Cells | H2O2 | Not specified | ROS | Reduction | Not specified | [3] |

| C2C12 Skeletal Muscle Cells | Not specified | Not specified | Cu/Zn-SOD, Mn-SOD | Increased protein levels | Not specified | [3] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to assess the anti-inflammatory and anti-oxidative effects of Schisandrin C.

Cell Culture and Induction of Inflammation in RAW 264.7 Macrophages

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Inflammation: To induce an inflammatory response, RAW 264.7 cells are treated with lipopolysaccharide (LPS) from Escherichia coli at a concentration of 1 µg/mL for a specified period, typically 24 hours.

-

Schisandrin C Treatment: Cells are pre-treated with various concentrations of Schisandrin C (e.g., 1, 10, 100 µM) for 1 hour before the addition of LPS.

Western Blot Analysis for NF-κB and Nrf2 Signaling Pathways

-

Protein Extraction:

-

Whole-cell lysates are prepared using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

For nuclear and cytosolic fractions, cells are first lysed with a hypotonic buffer to release cytosolic proteins. The remaining nuclear pellet is then lysed with a nuclear extraction buffer.

-

-

Protein Quantification: Protein concentration is determined using a Bradford or BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies against target proteins (e.g., phospho-p65, p65, IκBα, Nrf2, Keap1, HO-1, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed to quantify the relative protein expression.

Measurement of Nitric Oxide (NO) Production

-

Assay Principle: The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

-

Procedure:

-

After treatment with Schisandrin C and/or LPS, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

The mixture is incubated for 10-15 minutes at room temperature in the dark.

-

The absorbance is measured at 540 nm using a microplate reader.

-

The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines

-

Assay Principle: ELISA is used to quantify the concentration of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant.

-

Procedure:

-

Commercially available ELISA kits are used according to the manufacturer's instructions.

-

Briefly, the culture supernatants are added to wells of a microplate pre-coated with a capture antibody specific for the cytokine of interest.

-

After incubation and washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.

-

A substrate solution is then added, and the resulting color development is proportional to the amount of cytokine present.

-

The reaction is stopped, and the absorbance is measured at the appropriate wavelength.

-

The cytokine concentration is determined by comparison with a standard curve.

-

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Schisandrin C.

Caption: Anti-inflammatory signaling pathway of Schisandrin C.

Caption: Anti-oxidative signaling pathway of Schisandrin C.

Caption: General experimental workflow for assessing Schisandrin C effects.

References

- 1. [PDF] Schisandrin C: an active compound from the fruit of Schisandra chinensis in anti-inflammation and anti-oxidation. | Semantic Scholar [semanticscholar.org]

- 2. Anti-inflammatory and antioxidant properties of Schisandrin C promote mitochondrial biogenesis in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Immunotherapeutic Potential of Schisandrin C: A Deep Dive into its Antitumor Immunity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Schisandrin C, a bioactive lignan isolated from the fruit of Schisandra chinensis, is emerging as a potent agent in cancer therapy, not through direct cytotoxicity, but by modulating the host's immune system to recognize and eliminate tumor cells. Recent studies have elucidated its significant role in enhancing antitumor immunity, particularly through the activation of the cGAS-STING pathway, a critical component of the innate immune system. This technical guide provides a comprehensive overview of the mechanisms underlying the antitumor immunity of Schisandrin C, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved.

Core Mechanism of Action: Activation of the cGAS-STING Pathway

Schisandrin C exerts its antitumor effects by augmenting the type I interferon (IFN) response in a manner dependent on the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway.[1][2][3][4] This pathway is a crucial sensor of cytosolic DNA, which can accumulate in the cytoplasm of tumor cells due to genomic instability.[4] Upon binding to cytosolic DNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates STING.[1][4]

Our investigation reveals that Schisandrin C enhances the activation of the cGAS-STING pathway, leading to the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3).[1] Phosphorylated IRF3 then translocates to the nucleus, driving the transcription of type I interferons and other inflammatory cytokines.[1] This cascade of events initiates a robust antitumor immune response characterized by the increased infiltration and activation of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells within the tumor microenvironment.[1][3]

Signaling Pathway of Schisandrin C-Mediated Antitumor Immunity

Caption: Schisandrin C enhances the cGAS-STING pathway, boosting antitumor immunity.

Quantitative Data Summary

The antitumor effects of Schisandrin C, both as a monotherapy and in combination with cisplatin, have been quantified in preclinical models. The following tables summarize key findings from studies using 4T1 breast cancer and MC38 colon cancer tumor-bearing mice.

Table 1: Effect of Schisandrin C on Tumor Growth in 4T1 and MC38 Mouse Models

| Treatment Group | Tumor Model | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition |

| Vehicle Control | 4T1 | Data not fully available in abstract | - |

| Schisandrin C | 4T1 | Significantly lower than control | Significant inhibition |

| Vehicle Control | MC38 | Data not fully available in abstract | - |

| Schisandrin C | MC38 | Significantly lower than control | Significant inhibition |

Note: Specific numerical values for tumor volume and percentage inhibition require access to the full dataset from the cited studies. The provided information reflects the qualitative findings of significant inhibition.

Table 2: Immune Cell Infiltration in the Tumor Microenvironment

| Treatment Group | Cell Type | % of CD45+ Cells in Tumor | Fold Change vs. Control |

| Vehicle Control | CD8+ T Cells | Baseline | - |

| Schisandrin C | CD8+ T Cells | Augmented presence | Significant increase |

| Vehicle Control | NK Cells | Baseline | - |

| Schisandrin C | NK Cells | Augmented presence | Significant increase |

Note: Quantitative data on immune cell percentages are based on flow cytometry analysis and show a marked increase in the presence of key antitumor immune cells with Schisandrin C treatment.[1][3]

Table 3: Synergistic Antitumor Effect of Schisandrin C and Cisplatin

| Treatment Group | Tumor Model | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition |

| Cisplatin Monotherapy | MC38 | Reduced compared to control | Moderate inhibition |

| Schisandrin C + Cisplatin | MC38 | Significantly lower than cisplatin alone | Enhanced inhibition |

Note: The combination of Schisandrin C and cisplatin demonstrates a greater inhibitory effect on tumor growth than cisplatin monotherapy, highlighting a synergistic relationship.[1][3]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of Schisandrin C's antitumor immunity.

In Vivo Tumor Models

-

Cell Lines: 4T1 (murine breast carcinoma) and MC38 (murine colon adenocarcinoma).

-

Animal Model: BALB/c mice (for 4T1 cells) and C57BL/6 mice (for MC38 cells), typically 6-8 weeks old.

-

Tumor Implantation: Subcutaneous injection of 1 x 10^6 4T1 or MC38 cells in 100 µL of phosphate-buffered saline (PBS) into the right flank of the mice.

-

Treatment Regimen:

-

Schisandrin C (e.g., 50 mg/kg) administered intraperitoneally (i.p.) daily.

-

Cisplatin (e.g., 5 mg/kg) administered i.p. on specific days (e.g., days 7, 10, 13).

-

Control group receives a vehicle (e.g., DMSO and corn oil).

-

-

Monitoring: Tumor volume measured every 2-3 days using calipers (Volume = 0.5 x length x width²). Body weight is also monitored.

-

Endpoint: Mice are euthanized when tumors reach a predetermined size or at the end of the study period. Tumors and spleens are harvested for further analysis.

Experimental Workflow for In Vivo Studies

Caption: Workflow for in vivo assessment of Schisandrin C's antitumor efficacy.

Flow Cytometry for Immune Cell Profiling

-

Sample Preparation:

-

Tumors are mechanically dissociated and digested (e.g., with collagenase D and DNase I) to obtain a single-cell suspension.

-

Spleens are mechanically dissociated and red blood cells are lysed.

-

-

Antibody Staining:

-

Cells are stained with a cocktail of fluorescently-conjugated antibodies against surface markers to identify different immune cell populations (e.g., CD45, CD3, CD4, CD8, NK1.1).

-

A viability dye (e.g., Zombie Aqua) is used to exclude dead cells.

-

-

Data Acquisition: Samples are acquired on a multicolor flow cytometer (e.g., BD LSRFortessa).

-

Data Analysis: Data is analyzed using software such as FlowJo to quantify the percentages of different immune cell populations within the tumor and spleen.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Total RNA is extracted from tumor tissue using a suitable kit (e.g., RNeasy Kit, Qiagen).

-

cDNA Synthesis: RNA is reverse-transcribed into cDNA using a reverse transcriptase kit.

-

PCR Amplification: qRT-PCR is performed using a SYBR Green-based master mix and primers specific for target genes (e.g., Ifnb1, Cxcl9, Cxcl10, Ccl5) and a housekeeping gene (e.g., Actb).

-

Data Analysis: The relative expression of target genes is calculated using the 2^-ΔΔCt method.

Conclusion and Future Directions

Schisandrin C represents a promising immunotherapeutic agent with a well-defined mechanism of action centered on the potentiation of the cGAS-STING pathway. The data strongly support its ability to enhance antitumor immunity, leading to reduced tumor growth and synergistic effects with conventional chemotherapy. Future research should focus on optimizing dosing and delivery strategies, exploring its efficacy in a broader range of cancer models, and ultimately translating these preclinical findings into clinical trials. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of Schisandrin C in the fight against cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Schisandrin C enhances type I IFN response activation to reduce tumor growth and sensitize chemotherapy through antitumor immunity [frontiersin.org]

- 3. Schisandrin C enhances type I IFN response activation to reduce tumor growth and sensitize chemotherapy through antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Ethnobotanical Uses and Pharmacological Activities of Schiarisanrin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiarisanrin C is a bioactive lignan found predominantly in plants of the Schisandraceae family, notably Schisandra chinensis and Kadsura longipedunculata. These plants have a rich history of use in traditional medicine systems, particularly in East Asia. This technical guide provides an in-depth overview of the ethnobotanical applications of these plants, with a focus on the pharmacological activities and underlying molecular mechanisms of their constituent, this compound. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Ethnobotanical Uses of Plants Containing this compound

The primary sources of this compound, Schisandra chinensis and Kadsura longipedunculata, have been utilized for centuries in traditional medicine for a wide array of ailments.

Schisandra chinensis , commonly known as "five-flavor berry" (Wu Wei Zi in Chinese), is a well-documented herb in traditional Chinese medicine (TCM). Its ethnobotanical uses include:

-

Liver Health: It is traditionally used to protect the liver from various toxins and to treat liver diseases such as hepatitis.[1]

-

Adaptogen: S. chinensis is considered an adaptogen, helping the body resist stressors of a physical, chemical, or biological nature.

-

Respiratory Ailments: It has been used to treat coughs, asthma, and other respiratory conditions.

-

Nervous System: Traditional applications include calming the mind, improving sleep quality, and enhancing cognitive function.

-

Gastrointestinal Health: It is used to treat diarrhea and other digestive issues.

-

General Tonic: S. chinensis is often consumed as a general tonic to enhance overall vitality and longevity.

Kadsura longipedunculata , also known as the Chinese kadsura vine, shares some traditional uses with Schisandra chinensis and also has its own unique applications:

-

Inflammatory Conditions: It is traditionally used to treat rheumatoid arthritis and other inflammatory disorders.

-

Gastrointestinal Disorders: Ethnobotanical records indicate its use for gastroenteritis and peptic ulcers.

-

Pain Relief: The plant has been used as an analgesic for various types of pain.

-

Gynecological Issues: It has been traditionally used to manage menstrual disorders.

Pharmacological Activities of this compound

Scientific investigations have begun to validate the traditional uses of these plants, with a growing body of evidence highlighting the pharmacological potential of this compound.

Anti-inflammatory and Antioxidant Activities

This compound has demonstrated significant anti-inflammatory and antioxidant properties. It has been shown to inhibit the production of pro-inflammatory mediators and reactive oxygen species (ROS).

Hepatoprotective Effects

In line with the traditional use of Schisandra chinensis for liver ailments, this compound has been found to exhibit potent hepatoprotective effects. It helps protect liver cells from damage induced by toxins and reduces inflammation in the liver.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to inhibit the proliferation of certain cancer cell lines and induce apoptosis.

Quantitative Data on the Biological Activities of this compound

The following table summarizes the available quantitative data on the biological activities of this compound.

| Biological Activity | Cell Line/Model | Method | IC50 / Concentration | Reference |

| Anticancer | T47D (Breast Cancer) | MTT Assay | Not specified for this compound, but related compounds showed IC50s in the µM range. | [2] |

| Various Cancer Cell Lines | MTT Assay | IC50 values for related compounds ranged from 2.7 to 9.29 µg/mL. | [3] | |

| Anti-inflammatory | RAW 264.7 (Macrophages) | Nitric Oxide (NO) Production Inhibition | IC50NO = 33.0 ± 0.8 ng/mL for a related compound. | [3] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's pharmacological activities.

Isolation and Purification of this compound from Schisandra chinensis

Objective: To isolate and purify this compound from the dried fruits of Schisandra chinensis.

Protocol:

-

Extraction: The dried and powdered fruits of S. chinensis are extracted with a suitable solvent, such as methanol or ethanol, at room temperature. The extraction is typically repeated multiple times to ensure maximum yield.

-

Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Column Chromatography: The fraction containing the lignans (often the chloroform or ethyl acetate fraction) is subjected to column chromatography on silica gel.

-

Elution: The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Further Purification: Fractions rich in this compound are pooled and further purified using techniques like preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

-

Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

MTT Assay for Anticancer Activity

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Incubation: The plate is incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.[4][5][6][7]

-

Solubilization: A solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.[5][6][7]

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).[4][6][7]

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[2][8][9][10][11]

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

Objective: To evaluate the in vivo anti-inflammatory effect of this compound.

Protocol:

-

Animal Acclimatization: Experimental animals (e.g., rats or mice) are acclimatized to the laboratory conditions for a week.

-

Compound Administration: The animals are divided into groups and administered with either the vehicle, a standard anti-inflammatory drug (e.g., indomethacin), or different doses of this compound orally or intraperitoneally.

-

Induction of Inflammation: After a specific time (e.g., 30-60 minutes), a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.[12][13][14][15][16]

-

Measurement of Paw Volume: The volume of the paw is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[12][13][16]

-

Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.

Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity for Hepatoprotective Activity

Objective: To assess the hepatoprotective effect of this compound against CCl4-induced liver injury.

Protocol:

-

Animal Grouping and Treatment: Animals are divided into groups: a normal control group, a CCl4 control group, a positive control group (e.g., silymarin), and groups treated with different doses of this compound. The treatments are administered for a specific period (e.g., 7-14 days).

-

Induction of Hepatotoxicity: On the last day of treatment, all animals except the normal control group are administered with CCl4 (typically intraperitoneally) to induce acute liver damage.[1][17][18][19][20]

-

Sample Collection: After a specified time (e.g., 24 hours) following CCl4 administration, the animals are euthanized, and blood and liver tissue samples are collected.

-

Biochemical Analysis: Serum levels of liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP), as well as bilirubin levels, are measured to assess liver function.

-

Histopathological Examination: Liver tissues are fixed, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of liver damage.

-

Data Analysis: The biochemical parameters and histopathological scores of the treated groups are compared with those of the CCl4 control group to evaluate the hepatoprotective effect.

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating key intracellular signaling pathways, primarily the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in regulating the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been shown to inhibit the activation of the NF-κB pathway, thereby reducing the expression of inflammatory mediators.

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

MAPK Signaling Pathway